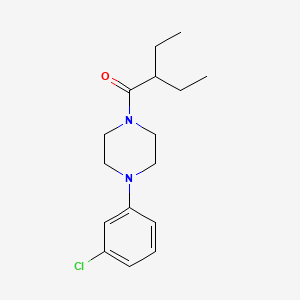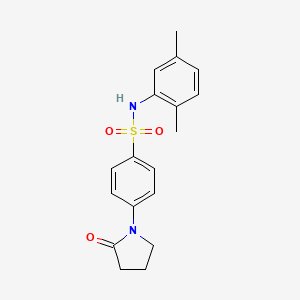
N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as DPA-714, is a small molecule that has gained significant attention in the field of nuclear medicine. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is overexpressed in activated microglia and astrocytes. The TSPO is a promising target for imaging and therapy of neuroinflammatory and neurodegenerative diseases.
作用机制
N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide binds to the TSPO, which is located on the outer mitochondrial membrane of activated microglia and astrocytes. The TSPO is involved in the regulation of mitochondrial function, cholesterol transport, and apoptosis. Binding of N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide to the TSPO leads to the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to modulate the immune response and reduce neuroinflammation in various animal models of neurodegenerative diseases. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the production of anti-inflammatory cytokines, such as interleukin-10. N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to enhance mitochondrial function and reduce oxidative stress.
实验室实验的优点和局限性
One of the main advantages of N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its high selectivity for the TSPO, which allows for specific targeting of activated microglia and astrocytes. N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide also has a relatively long half-life, which allows for longer imaging or treatment windows. However, N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has some limitations, including its low brain penetration and potential off-target effects.
未来方向
There are several future directions for the research and development of N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One direction is to optimize the synthesis of N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and its analogs for improved pharmacokinetic properties and TSPO binding affinity. Another direction is to develop new radiolabeled versions of N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide for more sensitive and specific imaging of neuroinflammation and neurodegeneration. Additionally, N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and its analogs could be further investigated for their potential therapeutic applications in various neurodegenerative diseases.
合成方法
N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can be synthesized by several methods, including the reaction of 2,5-dimethylphenylamine with 4-chlorobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with N-(2-oxo-1-pyrrolidinyl)amine. Another method involves the reaction of 2,5-dimethylphenylamine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group and reaction with N-(2-oxo-1-pyrrolidinyl)amine.
科学研究应用
N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential applications in nuclear medicine. It has been labeled with various radionuclides, including carbon-11, fluorine-18, and iodine-125, for imaging purposes. N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide PET imaging has been used to visualize and quantify TSPO expression in various neuroinflammatory and neurodegenerative diseases, such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. N-(2,5-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been investigated for its potential therapeutic applications in these diseases.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-5-6-14(2)17(12-13)19-24(22,23)16-9-7-15(8-10-16)20-11-3-4-18(20)21/h5-10,12,19H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFNDJAFTNGYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

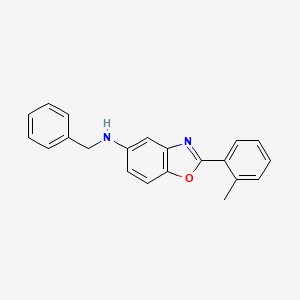



![N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5818263.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5818264.png)
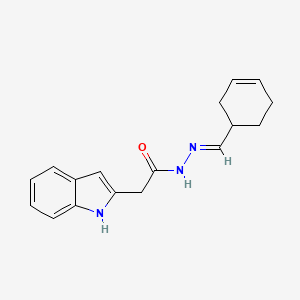
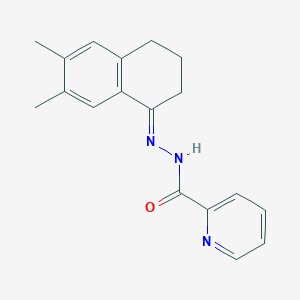
![2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5818298.png)
![N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5818301.png)
![N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5818309.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5818317.png)
![3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818324.png)
